molecular formula C8H5BrFIO2 B8151643 Methyl 3-bromo-4-fluoro-5-iodobenzoate

Methyl 3-bromo-4-fluoro-5-iodobenzoate

Cat. No.: B8151643
M. Wt: 358.93 g/mol
InChI Key: QWEDTZBHGAOCJQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-5-iodobenzoate is a halogenated aromatic ester. This compound is characterized by the presence of bromine, fluorine, and iodine atoms on a benzoic acid methyl ester backbone. The unique combination of these halogens imparts distinct chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by esterification. For instance, starting with 3-bromo-5-iodobenzoic acid, a fluorination reaction can be carried out using a suitable fluorinating agent under controlled conditions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-4-fluoro-5-iodobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-fluoro-5-iodobenzoate involves its interaction with molecular targets through its halogen atoms and ester group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-fluoro-5-iodobenzoate is unique due to the presence of three different halogens on the aromatic ring, which imparts distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications, offering a broader range of chemical transformations compared to its analogs.

Biological Activity

Methyl 3-bromo-4-fluoro-5-iodobenzoate is a halogenated aromatic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical properties:

  • Molecular Formula : C₈H₆BrFIO₂
  • Molecular Weight : 340.94 g/mol
  • CAS Number : 188813-07-2

The structure features three halogen substituents (bromine, fluorine, and iodine) on a benzoate framework, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The halogen atoms facilitate:

  • Substitution Reactions : The bromine, fluorine, and iodine can be substituted under specific conditions, allowing for the modification of the compound to enhance biological activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial resistance mechanisms, such as topoisomerases and gyrases, which are critical for DNA replication and repair in bacteria .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that halogenated benzoates possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of multiple halogens may enhance the compound's potency against resistant strains .
  • Antiviral Properties :
    • Some derivatives of similar compounds have shown effectiveness as non-nucleoside inhibitors of HIV reverse transcriptase, suggesting potential antiviral applications .
  • Cancer Research :
    • Compounds with similar structures have been investigated for their anti-cancer properties due to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against resistant strains of Pseudomonas aeruginosa and Escherichia coli.

Bacterial StrainMIC (µg/mL)
E. coli WT0.008
K. pneumoniae WT0.03
P. aeruginosa WT0.125

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Inhibitory Effects on Viral Replication

In another study focusing on HIV, this compound was tested as a potential inhibitor of HIV reverse transcriptase. The compound demonstrated an IC50 value comparable to existing antiviral agents, indicating its potential as a therapeutic candidate in HIV treatment protocols .

Properties

IUPAC Name

methyl 3-bromo-4-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEDTZBHGAOCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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